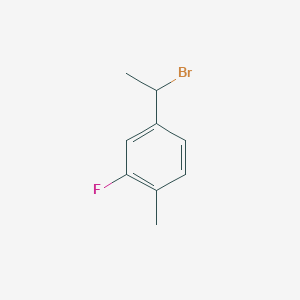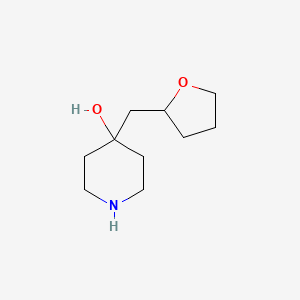
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol It features a piperidine ring substituted with a tetrahydrofuran-2-ylmethyl group and a hydroxyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran-2-carbaldehyde with piperidine in the presence of a reducing agent to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sodium borohydride to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of microwave irradiation and efficient cyclocondensation techniques can enhance the production process . Additionally, purification steps such as column chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperidine ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, ketones, and alcohol derivatives .
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and antibacterial properties.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, influencing cellular pathways and biological responses. The compound’s structure allows it to form strong interactions with its targets, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A six-membered ring containing one nitrogen atom.
Tetrahydrofuran: A five-membered ring containing one oxygen atom.
Piperidin-4-ol: A piperidine derivative with a hydroxyl group at the 4-position.
Uniqueness
4-((Tetrahydrofuran-2-yl)methyl)piperidin-4-ol is unique due to the presence of both a tetrahydrofuran ring and a piperidine ring in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)piperidin-4-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(3-5-11-6-4-10)8-9-2-1-7-13-9/h9,11-12H,1-8H2 |
InChI Key |
KYCNIBYPOJMNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CC2(CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


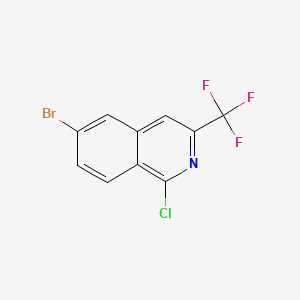
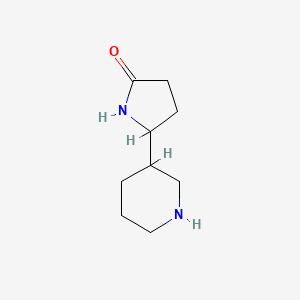
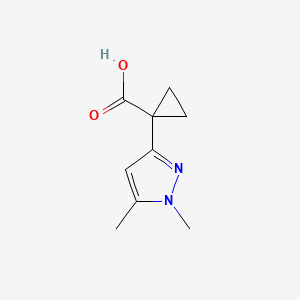
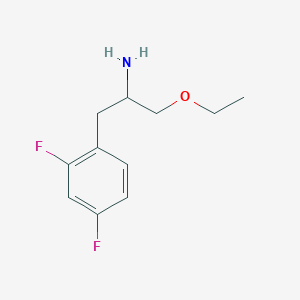
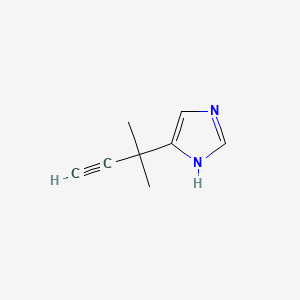
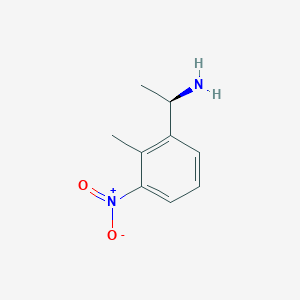
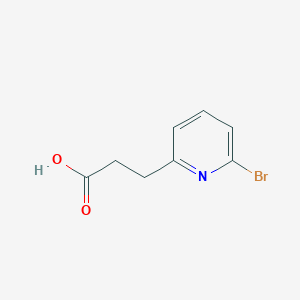
![(4-Fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13577693.png)
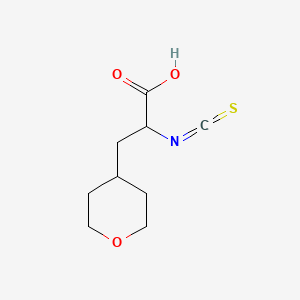
![4-[2-(1H-1,3-benzodiazol-2-ylsulfanyl)ethoxy]benzene-1-sulfonamide](/img/structure/B13577714.png)
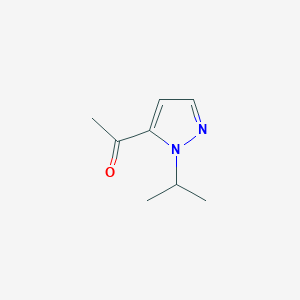
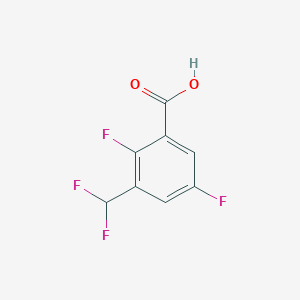
![4-(3-aminopropoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]butanamide](/img/structure/B13577740.png)
